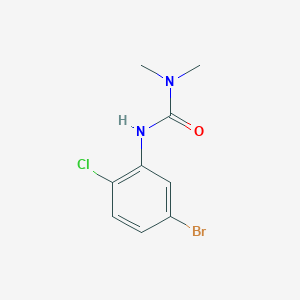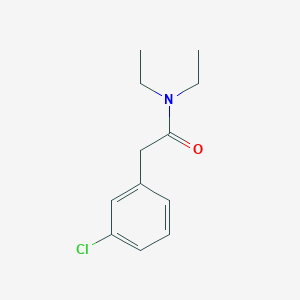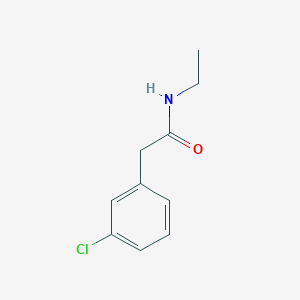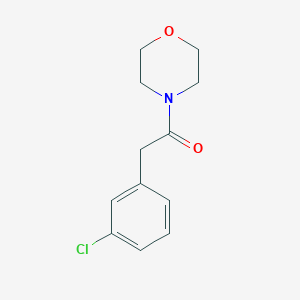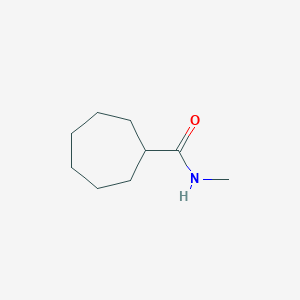
N-methylcycloheptanecarboxamide
Overview
Description
N-methylcycloheptanecarboxamide is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylcycloheptanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylcycloheptanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles : N-methylcycloheptanecarboxamide derivatives have been utilized in the synthesis of heterocycles like thia(selena)diazines and tetrazocines, showing potential in the development of compounds with antiviral and anti-inflammatory properties (Dotsenko et al., 2019).
Anticonvulsant Properties : Studies have explored the anticonvulsant profile of N-methyl-tetramethylcyclopropyl carboxamide (a related compound) in animal models, assessing its potential as an antiepileptic drug and evaluating its teratogenicity (Isoherranen et al., 2002).
Chemical Reactions at the Molecular Level : Research has demonstrated the ability to control the hydrogenation of single molecules, including the N-H bond of methylaminocarbyne, which is structurally related to N-methylcycloheptanecarboxamide. This has implications for precise chemical reactions at the molecular level (Katano et al., 2007).
Radioactive Metabolite Studies : The radioactive metabolites of N-methylcycloheptanecarboxamide derivatives have been characterized, which is crucial for understanding their biokinetics and developing biomathematical models for medical imaging studies (Osman et al., 1996).
Biological Activity of Derivatives : N,N-Dimethyl enaminones, including derivatives of N-methylcycloheptanecarboxamide, have been identified as valuable building blocks for synthesizing biologically active heterocyclic compounds, useful in biomedical applications (Gaber et al., 2017).
Neuropharmacological Applications : Certain derivatives of N-methylcycloheptanecarboxamide, such as milnacipran, have shown binding affinity as NMDA receptor antagonists, indicating potential applications in neuropharmacology (Shuto et al., 1995).
Synthetic Utility in Pharmaceutical Industry : The use of N-methoxy- N-methylamide, a related compound, has been highlighted for its extensive application in synthesizing heterocyclic chemistry and its industrial scale use in pharmaceuticals (Balasubramaniam & Aidhen, 2008).
properties
IUPAC Name |
N-methylcycloheptanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-9(11)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELCBJAWFFONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcycloheptanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




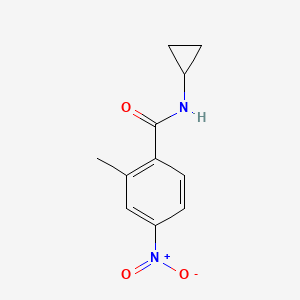
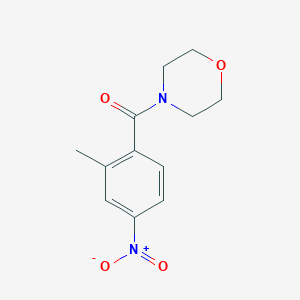
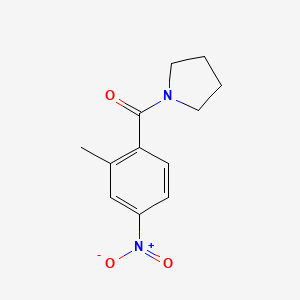
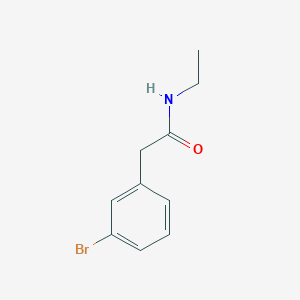
![5,6,7,8-Tetrahydro-7-methyl-pyrido[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-9-amine](/img/structure/B7942418.png)
![8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7942422.png)



